molecular formula C14H16N2O2 B7775349 5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B7775349
M. Wt: 244.29 g/mol
InChI Key: KMXZXNWYTXZSPF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a cyclohexane ring substituted with a pyridine moiety and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with pyridine-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The pyridine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5,5-Dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound.

    2-[(Pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione: A similar compound lacking the dimethyl substitution on the cyclohexane ring.

Uniqueness

5,5-Dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione is unique due to the presence of both the dimethyl substitution on the cyclohexane ring and the pyridine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2)6-12(17)11(13(18)7-14)9-16-10-4-3-5-15-8-10/h3-5,8-9,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXZXNWYTXZSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CN=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CN=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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